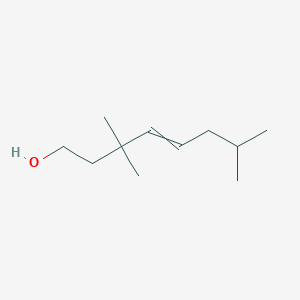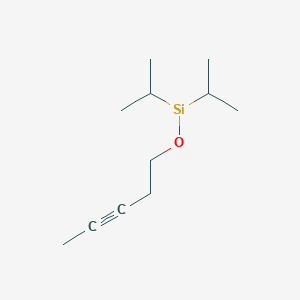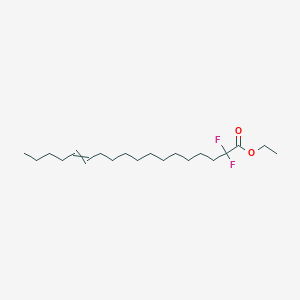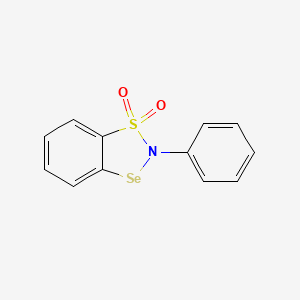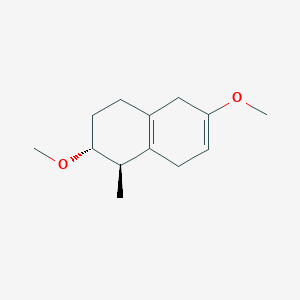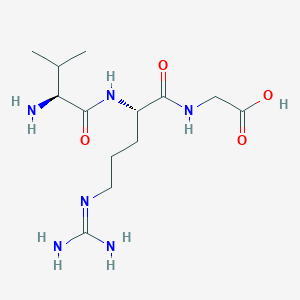![molecular formula C34H32Ge2 B14258799 (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] CAS No. 333737-46-5](/img/structure/B14258799.png)
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] is a complex organogermanium compound It is characterized by the presence of a phenylethene backbone with two methyl(diphenyl)germane groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] typically involves the reaction of phenylethene derivatives with methyl(diphenyl)germane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into simpler germanium-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically require catalysts such as palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide (GeO₂), while reduction can produce simpler organogermanium compounds.
科学的研究の応用
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicine or industry.
類似化合物との比較
Similar Compounds
- (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)silane]
- (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)stannane]
Uniqueness
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon and tin analogs
特性
CAS番号 |
333737-46-5 |
|---|---|
分子式 |
C34H32Ge2 |
分子量 |
585.9 g/mol |
IUPAC名 |
methyl-[2-[methyl(diphenyl)germyl]-1-phenylethenyl]-diphenylgermane |
InChI |
InChI=1S/C34H32Ge2/c1-35(30-20-10-4-11-21-30,31-22-12-5-13-23-31)28-34(29-18-8-3-9-19-29)36(2,32-24-14-6-15-25-32)33-26-16-7-17-27-33/h3-28H,1-2H3 |
InChIキー |
FNMJBYMHHPDHGP-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C=C(C1=CC=CC=C1)[Ge](C)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
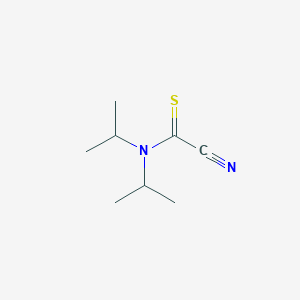
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)


![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)

